Tc-99m MDP vs. Tc-99m ABP: Superior Protein Binding for Prolonged Blood Retention and Extended Imaging Window
In a direct head-to-head comparative study of radiopharmacokinetics in 10 human volunteers, Tc-99m MDP demonstrated higher protein binding (quantitative value not specified in abstract), longer mean residence time (MRT), longer beta-phase half-life (t1/2 beta), and lower renal clearance compared to Tc-99m ABP (technetium-99m-labeled alendronate) [1]. Despite these differences in blood kinetics, bone uptake at 1 and 2 hours post-injection was similar between the two agents, and Tc-99m MDP exhibited a larger volume of distribution at steady state (Vdss) [1].
| Evidence Dimension | Radiopharmacokinetic parameters in human volunteers |
|---|---|
| Target Compound Data | Higher protein binding; longer MRT; longer t1/2 beta; lower renal clearance; larger Vdss; similar bone uptake at 1 and 2 h |
| Comparator Or Baseline | Tc-99m ABP (technetium-99m-labeled alendronate): lower protein binding; shorter MRT; shorter t1/2 beta; higher renal clearance; smaller Vdss; similar bone uptake at 1 and 2 h |
| Quantified Difference | Directional differences stated but exact quantitative values not reported in abstract; bone uptake similar at 1 and 2 h |
| Conditions | Direct comparative study in 10 human volunteers; both agents administered at 740 MBq dose |
Why This Matters
Higher protein binding and prolonged blood retention of Tc-99m MDP support a longer practical imaging window, which is critical for workflow flexibility in high-volume nuclear medicine departments where multiple patients are imaged from a single early-morning kit preparation [2].
- [1] Arteaga de Murphy C, et al. Radiopharmacokinetic data for 99mTc-ABP—a new radiopharmaceutical for bone scanning: comparison with 99mTc-MDP. Nucl Med Biol. 1997;24(1):27-33. View Source
- [2] US Patent 4,857,299. Stable radiodiagnostic product. Issued August 15, 1989. View Source
